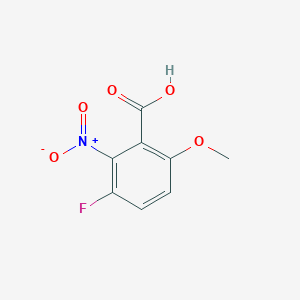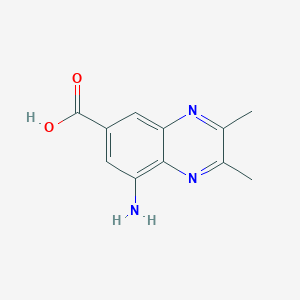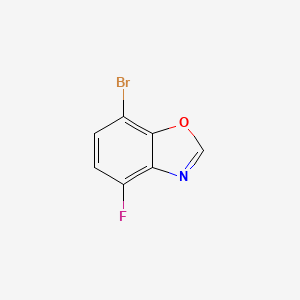
7-Bromo-4-fluoro-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-fluoro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-fluoro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with brominated and fluorinated reagents. One common method includes the use of 2-aminophenol and 2-bromo-3,3,3-trifluoropropene in the presence of a base such as sodium bicarbonate and an additive like bis(pinacolato)diboron . The reaction is carried out under reflux conditions to yield the desired benzoxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as nanocatalysts or metal catalysts may be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-fluoro-1,3-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as potassium fluoride (KF) in the presence of a crown ether catalyst can be used for fluorine substitution.
Coupling: Palladium-catalyzed coupling reactions are common for forming biaryl compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds with extended conjugation.
Scientific Research Applications
7-Bromo-4-fluoro-1,3-benzoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromo-4-fluoro-1,3-benzoxazole in biological systems involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π stacking interactions with proteins and nucleic acids, affecting their function and activity . The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
- 7-Bromo-6-fluoro-1,3-benzoxazole
- 7-Bromo-5-fluoro-1,3-benzoxazole
- 2-Fluorobenzoxazole
Comparison: 7-Bromo-4-fluoro-1,3-benzoxazole is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different electronic properties and biological activities, making it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C7H3BrFNO |
|---|---|
Molecular Weight |
216.01 g/mol |
IUPAC Name |
7-bromo-4-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrFNO/c8-4-1-2-5(9)6-7(4)11-3-10-6/h1-3H |
InChI Key |
SXHOXNGBYPZCDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


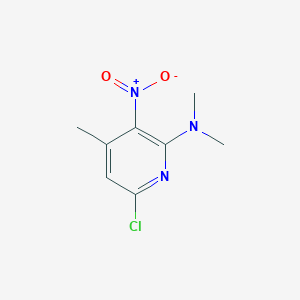

![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)
![7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11889483.png)

![(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889492.png)

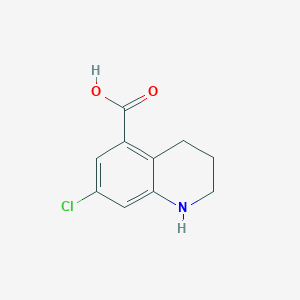
![6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11889502.png)
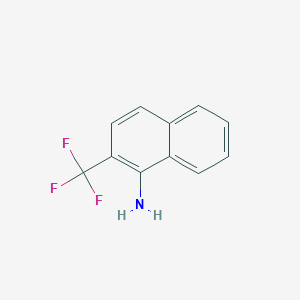
![4-(Allyloxy)benzo[b]thiophene-2-carbonitrile](/img/structure/B11889509.png)
![3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one](/img/structure/B11889510.png)
